N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a chloropyridinyl group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 5-chloropyridine-2-sulfonyl chloride under controlled conditions to form the sulfamoyl intermediate. This intermediate is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated or fluorinated derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyridin-2-yl)-2-[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide
- 4-bromo-N-(5-chloropyridin-2-yl)benzamide
Uniqueness
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and therapeutic potential .
Properties
IUPAC Name |
N-(4-bromophenyl)-3-[(5-chloropyridin-2-yl)sulfamoyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClN3O3S/c1-12-2-3-13(19(25)23-16-7-4-14(20)5-8-16)10-17(12)28(26,27)24-18-9-6-15(21)11-22-18/h2-11H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOACFOZGFNQDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)S(=O)(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.